Comparative Physicochemical Profiling: Lipophilicity (Log Po/w) vs. 3-Alkoxyazetidine Hydrochloride Analogs
The target compound 3-ethoxyazetidine hydrochloride exhibits a calculated consensus Log Po/w value of 0.42, representing a balanced intermediate lipophilicity profile between the more polar methoxy analog (3-methoxyazetidine hydrochloride, consensus Log Po/w not reported but predicted to be lower due to reduced carbon count) and the more lipophilic propoxy analog (3-propoxyazetidine hydrochloride, consensus Log Po/w = 0.73) . This specific Log P value places the ethoxy variant in the optimal range (typically 0-3) for oral bioavailability and CNS permeability per Lipinski's guidelines, while the propoxy analog approaches the upper threshold where solubility penalties become more pronounced [1].
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 0.42 (consensus; range 0.0-0.82 across five methods) |
| Comparator Or Baseline | 3-Propoxyazetidine hydrochloride: 0.73 (consensus; range 0.0-1.18 across five methods); 3-Methoxyazetidine hydrochloride: Data not reported but structurally predicted to be lower than ethoxy |
| Quantified Difference | Target compound is 0.31 Log Po/w units less lipophilic than the propoxy analog (ΔLogP = -0.31), translating to approximately a 2-fold lower octanol-water partition coefficient |
| Conditions | Calculated Log Po/w values using five in silico methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as reported on vendor technical datasheets |
Why This Matters
This quantifiable difference in lipophilicity enables informed selection when tuning physicochemical properties in lead optimization, where small changes in Log P can significantly impact membrane permeability, solubility, and metabolic clearance.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
